molecular formula C10H10FN3O3S B5780584 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B5780584
M. Wt: 271.27 g/mol
InChI Key: XGLNEWMPVHANTI-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide is a chemical compound with the molecular formula C10H10FN3O3S It is characterized by the presence of a fluoro-nitrophenyl group attached to a carbamothioyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 4-fluoro-3-nitroaniline with a suitable isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 4-fluoro-3-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of amine and thiol derivatives.

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-nitrophenyl isocyanate
  • 4-fluoro-3-nitrophenyl azide
  • 4-fluoro-3-nitrophenyl carbamate

Uniqueness

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O3S/c1-2-9(15)13-10(18)12-6-3-4-7(11)8(5-6)14(16)17/h3-5H,2H2,1H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLNEWMPVHANTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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